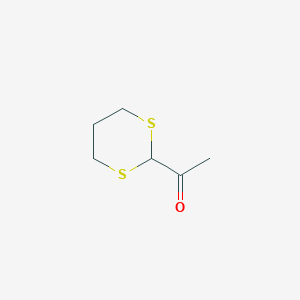
1-(1,3-Dithian-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dithian-2-yl)ethanone is an organic compound with the molecular formula C₆H₁₀OS₂. It is a member of the dithiane family, which are cyclic thioacetals derived from carbonyl compounds. This compound is known for its stability and versatility in organic synthesis, particularly as a protecting group for carbonyl compounds .
Méthodes De Préparation
1-(1,3-Dithian-2-yl)ethanone can be synthesized through the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired dithiane derivative. Industrial production methods often involve the use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), which facilitate the thioacetalization process in water without the need for organic solvents .
Analyse Des Réactions Chimiques
1-(1,3-Dithian-2-yl)ethanone undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1-(1,3-Dithian-2-yl)ethanone has several applications in scientific research:
Organic Synthesis: It is widely used as a protecting group for carbonyl compounds, allowing for selective reactions at other functional groups.
Medicinal Chemistry: The compound’s stability and reactivity make it valuable in the synthesis of complex molecules, including pharmaceuticals.
Polymer Science: It is used in the synthesis of recyclable poly(dithioacetal)s through dynamic polymerization processes.
Material Science: The compound’s unique properties are exploited in the development of new materials with specific chemical and physical characteristics.
Mécanisme D'action
The mechanism of action of 1-(1,3-Dithian-2-yl)ethanone primarily involves its role as a protecting group. The dithiane ring stabilizes the carbonyl compound by forming a cyclic thioacetal, which prevents unwanted reactions at the carbonyl site. This protection is achieved through the formation of a stable, six-membered ring structure that can be selectively removed under specific conditions .
Comparaison Avec Des Composés Similaires
1-(1,3-Dithian-2-yl)ethanone is similar to other dithiane and dithiolane compounds, such as:
1,3-Dithiolane: Another cyclic thioacetal with a five-membered ring, used for similar protective purposes.
1,3-Dithiane: A six-membered ring compound, often used interchangeably with this compound.
(1,3-Dithian-2-yl)trimethylsilane: A derivative with a trimethylsilyl group, offering different reactivity and stability properties.
The uniqueness of this compound lies in its specific reactivity and stability, making it a preferred choice in many synthetic applications.
Propriétés
Formule moléculaire |
C6H10OS2 |
|---|---|
Poids moléculaire |
162.3 g/mol |
Nom IUPAC |
1-(1,3-dithian-2-yl)ethanone |
InChI |
InChI=1S/C6H10OS2/c1-5(7)6-8-3-2-4-9-6/h6H,2-4H2,1H3 |
Clé InChI |
UCTLSBFUHGKNPL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1SCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


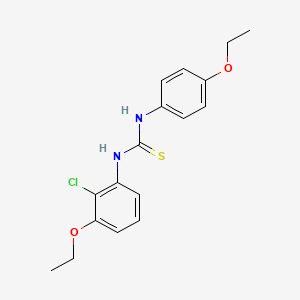
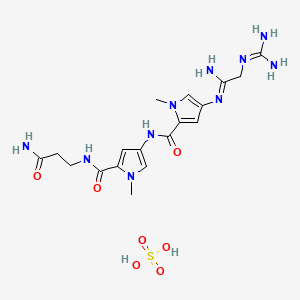

![Phenol, 4-[(4-aminophenyl)azo]-3-methyl-](/img/structure/B13793201.png)
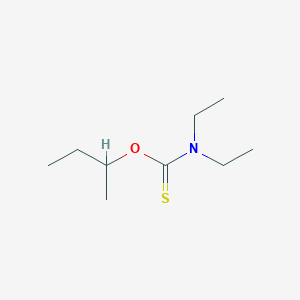
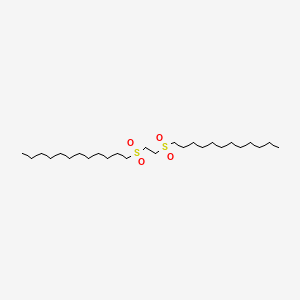
![6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13793206.png)

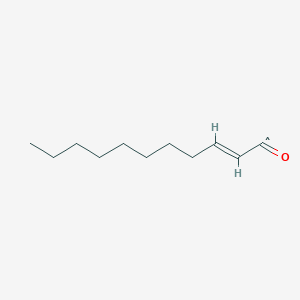
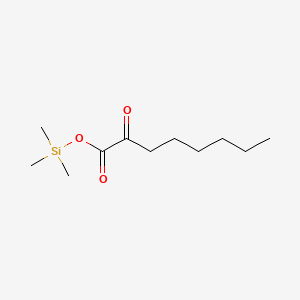
![tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B13793241.png)
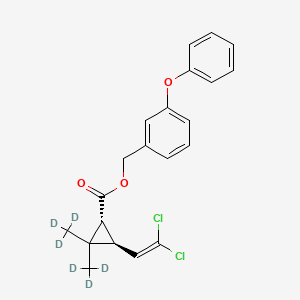
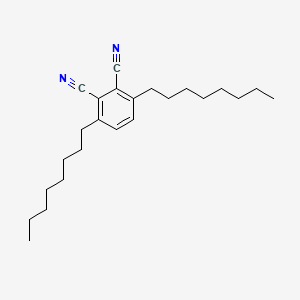
![[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B13793261.png)
